4-benzamido-N-(2-fluorophenyl)benzamide
Description
4-Benzamido-N-(2-fluorophenyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a benzamido group at the 4-position and a 2-fluorophenyl moiety at the N-amide position. Fluorinated benzamides are prominent in medicinal chemistry due to their enhanced metabolic stability, bioavailability, and ability to engage in directional hydrogen bonding and halogen interactions, which influence crystal packing and biological activity .
The 2-fluorophenyl group in such compounds is critical for modulating electronic effects and steric interactions, often enhancing binding affinity to target proteins, such as metabotropic glutamate receptors (mGlu) .
Properties
IUPAC Name |
4-benzamido-N-(2-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2/c21-17-8-4-5-9-18(17)23-20(25)15-10-12-16(13-11-15)22-19(24)14-6-2-1-3-7-14/h1-13H,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFLYIHNQZBTCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzamido-N-(2-fluorophenyl)benzamide typically involves the condensation of 4-aminobenzamide with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solid-supported catalysts can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-benzamido-N-(2-fluorophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-benzamido-N-(2-fluorophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-benzamido-N-(2-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The presence of the fluorophenyl group enhances the binding affinity and specificity of the compound towards its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-benzamido-N-(2-fluorophenyl)benzamide with structurally and functionally related fluorinated benzamides, based on crystallographic data, pharmacological activity, and substituent effects:
Crystallographic and Intermolecular Interaction Trends
- Halogen Bonding: Chloro and fluoro substituents participate in C-X···π (X = F, Cl) interactions, influencing crystal packing. For instance, 3-chloro-N-(2-fluorophenyl)benzamide polymorphs exhibit varying contributions of C-H···π (20.7–25.8%) and halogen interactions .
- π-π Stacking: Thienylidene and benzamido groups promote stacking, as observed in 4-fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide .
- Hydrogen Bonding: Amide N-H groups form robust hydrogen bonds with carbonyl acceptors, a common feature in fluorinated benzamides like N-(2,4-difluorophenyl)-2-fluorobenzamide .
Pharmacological Profiles
- mGlu5 Receptor Modulation: Fluorophenyl-substituted benzamides, such as 4-butoxy-N-(2-fluorophenyl)benzamide, show allosteric modulation without MPEP-site competition, enabling novel therapeutic pathways for neurological disorders .
- Antimicrobial Potential: Hydroxy and chloro substituents in 4-chloro-N-(2-fluorophenyl)-2-hydroxybenzamide correlate with activity against bacterial targets, though specific data are pending .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
